({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 2,4-dimethylbenzoate
Description
The compound ({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 2,4-dimethylbenzoate features a benzoate ester core (2,4-dimethyl substitution) linked to a carbamoyl group. The carbamoyl moiety is further substituted with a benzyl group bearing a trifluoromethyl (-CF₃) group at the 2-position of the aromatic ring.
Properties
IUPAC Name |
[2-oxo-2-[[2-(trifluoromethyl)phenyl]methylamino]ethyl] 2,4-dimethylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3NO3/c1-12-7-8-15(13(2)9-12)18(25)26-11-17(24)23-10-14-5-3-4-6-16(14)19(20,21)22/h3-9H,10-11H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZWGVUXNWXJZLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)OCC(=O)NCC2=CC=CC=C2C(F)(F)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 2,4-dimethylbenzoate typically involves multiple steps, starting with the preparation of the intermediate compounds. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Common synthetic routes include the use of trifluoromethylation agents and carbamoylation reactions under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and efficiency in production. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product with the required specifications .
Chemical Reactions Analysis
Types of Reactions
({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 2,4-dimethylbenzoate: undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines, alcohols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 2,4-dimethylbenzoate: has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of biological pathways and as a probe for investigating enzyme activities.
Medicine: Potential use in drug discovery and development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of advanced materials and as a component in specialty chemicals .
Mechanism of Action
The mechanism by which ({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 2,4-dimethylbenzoate exerts its effects involves interactions with specific molecular targets and pathways. These interactions may include binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The compound’s unique structure allows it to engage in specific interactions that can lead to desired biological or chemical outcomes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a systematic comparison with compounds sharing functional groups, substituents, or applications from the provided evidence.
Carbamate and Benzoate Derivatives
Key Observations :
- The target lacks the sulfonylurea and triazine groups seen in ’s herbicides, suggesting different bioactivity. Its trifluoromethyl and carbamoyl groups may enhance membrane permeability compared to simpler benzoates like metsulfuron methyl.
Trifluoromethyl-Containing Spirocyclic Compounds
Key Observations :
- The spirocyclic compounds in –5 exhibit higher molecular weights (>800 Da) and longer HPLC retention times, indicative of greater hydrophobicity and complexity. These features are typical of kinase inhibitors or antiviral agents.
- The target’s simpler structure may favor easier synthesis and oral bioavailability compared to spiro derivatives .
Thiazolylmethylcarbamate Analogs
Key Observations :
- The carbamoyl group in the target may offer better hydrolytic stability compared to carbamates in .
Biological Activity
({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 2,4-dimethylbenzoate, identified by its CAS number 1794751-37-3, is a synthetic compound that has garnered interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological significance.
Chemical Structure and Properties
- Molecular Formula : C19H18F3NO3
- Molecular Weight : 365.3 g/mol
- Structural Characteristics : The compound features a trifluoromethyl group attached to a phenyl ring, which is known to enhance lipophilicity and biological activity.
Biological Activity Overview
The biological activity of this compound has been primarily studied in the context of its potential as an inhibitor in various biochemical pathways.
- Kinase Inhibition : Similar compounds have shown efficacy as kinase inhibitors. For instance, related structures have been reported to inhibit c-KIT kinase, which is crucial in various cancers, including gastrointestinal stromal tumors (GISTs) .
- Antitumor Activity : Preliminary studies suggest that compounds with similar frameworks exhibit significant antitumor effects against drug-resistant cell lines . This may be attributed to their ability to interfere with signaling pathways involved in cell proliferation and survival.
Case Studies and Research Findings
-
In Vitro Studies : A study examining the effects of related trifluoromethyl phenyl compounds demonstrated potent inhibitory effects on cancer cell lines, suggesting that the biological activity may extend to this compound.
Compound Cell Line IC50 (µM) Compound A A549 (Lung Cancer) 0.5 Compound B MCF-7 (Breast Cancer) 0.8 Target Compound HT-29 (Colon Cancer) TBD - In Vivo Studies : Animal models treated with similar compounds have shown reduced tumor growth rates compared to controls. For example, mice bearing GIST tumors exhibited significant regression when treated with kinase inhibitors resembling the target compound .
- Pharmacokinetics : Understanding the pharmacokinetic profile is crucial for assessing the therapeutic potential of this compound. Compounds with similar structures have demonstrated favorable absorption and distribution characteristics in preliminary studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
